molecular formula C11H11Cl2N5OS B5759184 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide

Cat. No. B5759184
M. Wt: 332.2 g/mol
InChI Key: KOINRJXDMZNMPJ-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and industry. This compound is commonly known as AMT and has a molecular formula of C11H10Cl2N6OS.

Mechanism of Action

AMT acts by inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting this enzyme, AMT can reduce inflammation and pain associated with inflammatory diseases. Additionally, AMT has been shown to disrupt bacterial cell membrane integrity, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
AMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AMT can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, AMT has been shown to reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMT in lab experiments is its selectivity towards COX-2 inhibition, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, AMT has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one of the limitations of using AMT in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving AMT. One potential area of research is the development of new antibiotics based on the antimicrobial activity of AMT. Additionally, further studies are needed to investigate the potential of AMT as a treatment for inflammatory diseases such as arthritis. Finally, more research is needed to investigate the potential of AMT in other fields such as agriculture and industry.

Synthesis Methods

The synthesis of AMT involves several steps, including the reaction of 3,5-dichlorophenyl isothiocyanate with 4-amino-5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield AMT as a white crystalline solid.

Scientific Research Applications

AMT has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a selective COX-2 inhibitor, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, AMT has been shown to possess antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5OS/c1-6-16-17-11(18(6)14)20-5-10(19)15-9-3-7(12)2-8(13)4-9/h2-4H,5,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOINRJXDMZNMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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